molecular formula C13H18O4 B14207239 Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester CAS No. 652161-36-9

Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester

Cat. No.: B14207239
CAS No.: 652161-36-9
M. Wt: 238.28 g/mol
InChI Key: AEFRZDGZIUGODX-UHFFFAOYSA-N
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Description

Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester is a chemical compound with a complex structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical properties, which make it suitable for a wide range of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester typically involves the esterification of benzenepropanoic acid with 3-hydroxy-1-(hydroxymethyl)propanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In industrial settings, the production of this compound is often scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group into alcohols.

    Substitution: The ester group can be substituted with other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as ammonia (NH₃) or halogenating agents (e.g., thionyl chloride, SOCl₂) are employed.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.

    Industry: It is utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 3-hydroxy-2,2-bis(hydroxymethyl)propyl ester
  • Benzenepropanoic acid, α-hydroxy-, methyl ester

Uniqueness

Benzenepropanoic acid, 3-hydroxy-1-(hydroxymethyl)propyl ester is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers unique reactivity and stability, making it suitable for specialized applications in various fields.

Properties

CAS No.

652161-36-9

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

1,4-dihydroxybutan-2-yl 3-phenylpropanoate

InChI

InChI=1S/C13H18O4/c14-9-8-12(10-15)17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2

InChI Key

AEFRZDGZIUGODX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)OC(CCO)CO

Origin of Product

United States

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